9-氯-3,5-二甲基吖啶

描述

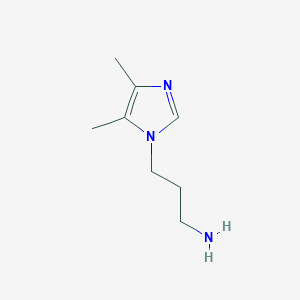

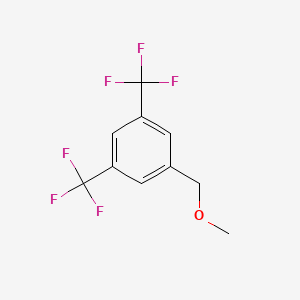

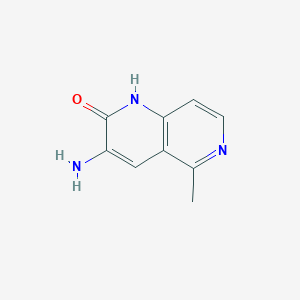

9-Chloro-3,5-dimethylacridine is a chemical compound with the formula C15H12ClN . It is a derivative of acridine, a class of compounds that have been extensively researched for their potential therapeutic applications .

Synthesis Analysis

The synthesis of 9-Chloro-3,5-dimethylacridine and its derivatives often involves Ullmann condensation, a chemical reaction that forms a carbon-carbon bond between two aryl groups . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives .Molecular Structure Analysis

The molecular structure of 9-Chloro-3,5-dimethylacridine consists of three planar aromatic rings, each of which has a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations .Chemical Reactions Analysis

Acridine derivatives, including 9-Chloro-3,5-dimethylacridine, are known for their high cytotoxic activity. They are known to intercalate into double-stranded DNA, which is quite likely due to their planar form .科学研究应用

电化学研究和 DNA 相互作用

9-氯吖啶(9Cl-A)是具有细胞抑制活性的吖啶衍生物合成的前体分子。其电化学行为复杂且 pH 依赖,涉及各种氧化和还原过程。Rupar 等人(2020 年)进行的一项研究使用电化学生物传感器探索了它与双链 DNA (dsDNA) 的相互作用。这种相互作用涉及 9Cl-A 插层到 dsDNA 中,表明在药物设计和药物开发中具有潜力 (Rupar 等人,2020)。

有机发光二极管 (OLED) 中的光物理性质

与 9-氯-3,5-二甲基吖啶相关的化合物 3-(9,9-二甲基吖啶-10(9H)-基)-9H-氧杂蒽-9-酮 (ACRXTN) 已被研究其在 OLED 中的潜力。Marian(2016 年)使用量子化学方法研究了其光物理学。ACRXTN 作为绿色发光 OLED 中的辅助掺杂剂使用,由于有效的三重态到单重态上转换,外部电致发光量子效率显着提高 (Marian,2016)。

抗 HIV 活性

结构上与 9-氯-3,5-二甲基吖啶相似的氯-1,4-二甲基-9H-咔唑衍生物已被研究其作为抗 HIV 药物的潜力。Saturnino 等人(2018 年)合成了一系列这些化合物,并评估了它们在细胞实验中对 HIV 的有效性。在这些化合物中,硝基衍生物显示出作为新型抗 HIV 药物开发的先导物的有希望的特性 (Saturnino 等人,2018)。

热激活延迟荧光

与 9-氯-3,5-二甲基吖啶相关的化合物的合成和光物理性质已被探索用于热激活延迟荧光 (TADF) 的应用。Cooper 等人(2018 年)研究了结合电负氟原子的化合物,由于其高外部量子效率和天蓝色发射,这些化合物在 OLED 中显示出前景。这些研究表明类似的吖啶衍生物在先进照明和显示技术中的潜力 (Cooper 等人,2018)。

生物化学研究

9-氯-3,5-二甲基吖啶和相关化合物也已用于生物化学研究。例如,Gong 等人(2009 年)使用源自类似化合物的远红移荧光底物开发了一种 β-半乳糖苷酶活性测定法。此测定法提供高信噪比,可用于各种生化和遗传研究背景 (Gong 等人,2009)。

分子建模和药物设计

在药物设计领域,结构上与 9-氯-3,5-二甲基吖啶相关的化合物已被分析其作为抗癌药物的潜力。Santana 等人(2020 年)使用分子建模来研究色烯衍生物,表明它们作为 DNA 插层剂和新抗癌药物的潜在先导物 (Santana 等人,2020)。

作用机制

The mechanism of action of acridine derivatives, including 9-Chloro-3,5-dimethylacridine, is primarily due to DNA intercalation. This intercalation, fueled by charge transfer and π-stacking interactions, sandwiches the polyaromatic chromophore between the base pairs of the double helix and eventually causes the helical structure to unwind .

未来方向

Future research on 9-Chloro-3,5-dimethylacridine and other acridine derivatives may focus on developing effective approaches for finding and optimizing these compounds for localizing at disease sites. They may also be used with bioactive substances such as DNA repair protein inhibitors to prevent cancer and improve results . The development of acridine derivatives with enhanced therapeutic potency and selectivity, as well as luminous materials, is a key area of focus .

属性

IUPAC Name |

9-chloro-3,5-dimethylacridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN/c1-9-6-7-11-13(8-9)17-15-10(2)4-3-5-12(15)14(11)16/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQPYOWFULQNLGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC3=C(C=CC=C3C(=C2C=C1)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00546110 | |

| Record name | 9-Chloro-3,5-dimethylacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88914-93-6 | |

| Record name | 9-Chloro-3,5-dimethylacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-2,6,8-trimethylimidazo[1,5-a]pyrimidine](/img/structure/B3360365.png)

![2-Chloro-4,6,8-trimethylimidazo[1,5-a]pyrimidine](/img/structure/B3360373.png)

![2-Methoxy-4,6-dimethylimidazo[1,5-A]pyrimidine](/img/structure/B3360389.png)

![2-Methoxy-4,6,8-trimethylimidazo[1,5-a]pyrimidine](/img/structure/B3360394.png)

![4-Methyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B3360400.png)

![9H-Pyrido[3,4-b]indole-3-carboxamide](/img/structure/B3360411.png)